

An In-Depth Technical Guide to Coumalic Acid: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: Coumalic acid

Cat. No.: B127989

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Abstract

Coumalic acid (CAS Number: 500-05-0; Molecular Formula: $C_6H_4O_4$) is a versatile organic compound with a pyrone-carboxylic acid structure that has garnered significant interest in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its role as a potent enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies and insights into the potential applications of **coumalic acid**.

Chemical and Physical Properties

Coumalic acid is a crystalline solid with the IUPAC name 2-Oxo-2H-pyran-5-carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	500-05-0	[1][2]
Molecular Formula	C ₆ H ₄ O ₄	[1]
Molecular Weight	140.09 g/mol	[1]
Melting Point	203-209 °C (decomposes)	[1]
Boiling Point	218 °C at 120 mmHg	[1]
Appearance	Yellowish to brownish powder	[1]
Solubility	Soluble in methanol and hot water	[1]

Synthesis of Coumalic Acid

The most common and well-established method for synthesizing **coumalic acid** is through the acid-catalyzed self-condensation of malic acid.[1]

Experimental Protocol: Synthesis from Malic Acid

Materials:

- DL-Malic acid, powdered
- Concentrated sulfuric acid (97-98%)
- Fuming sulfuric acid (20-30% SO₃)
- Methanol
- Decolorizing carbon (e.g., Norit)
- Crushed ice
- Deionized water

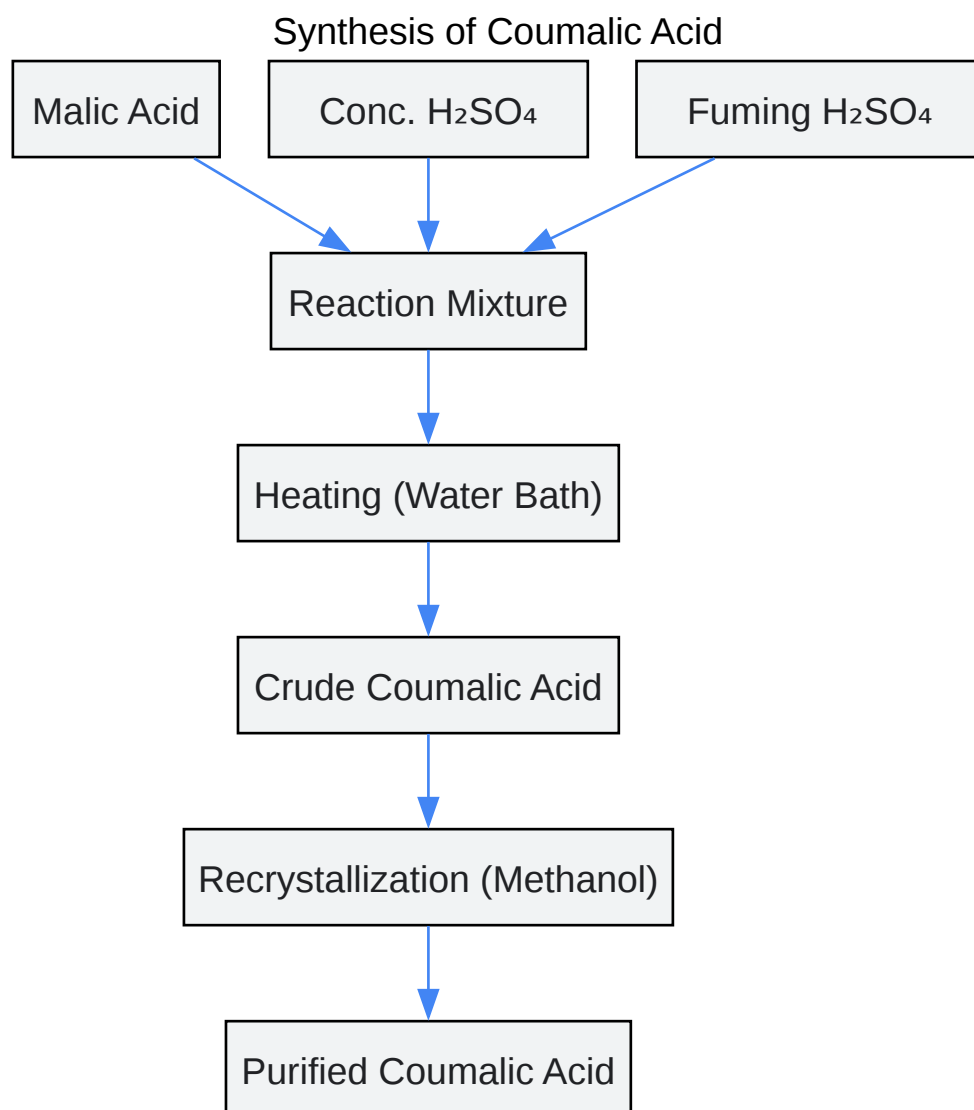
Equipment:

- 2-liter round-bottomed flask
- Water bath
- Büchner funnel and filter flask
- Beakers
- Stirring rod
- Heating mantle or hot plate
- Ice bath

Procedure:

- **Reaction Setup:** In a 2-liter round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.
- **Addition of Fuming Sulfuric Acid:** To this suspension, add three 50-mL portions of fuming sulfuric acid at 45-minute intervals. Control the reaction temperature and gas evolution.
- **Heating:** After the initial gas evolution has subsided, heat the mixture on a water bath for 2 hours with occasional shaking.
- **Quenching:** Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with constant stirring.
- **Precipitation and Filtration:** Allow the mixture to stand for 24 hours to ensure complete precipitation of the crude **coumalic acid**. Filter the precipitate using a Büchner funnel, wash with three 50-mL portions of ice-cold water, and dry the crude product. The yield of crude acid is typically 75-80 g.^[1]
- **Recrystallization:** Dissolve the crude product in approximately five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution. Filter the hot solution to remove the carbon and then cool it in an ice bath to induce crystallization. Collect the bright yellow crystals of **coumalic acid** by filtration and wash with a small amount of cold methanol. The final yield of purified **coumalic acid** is typically between 68-73 g.^[1]

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **coumalic acid** from malic acid.

Biological Activity and Applications in Drug Development

Coumalic acid has demonstrated significant biological activity, most notably as an inhibitor of human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are associated with various cancers.

Inhibition of Carbonic Anhydrase

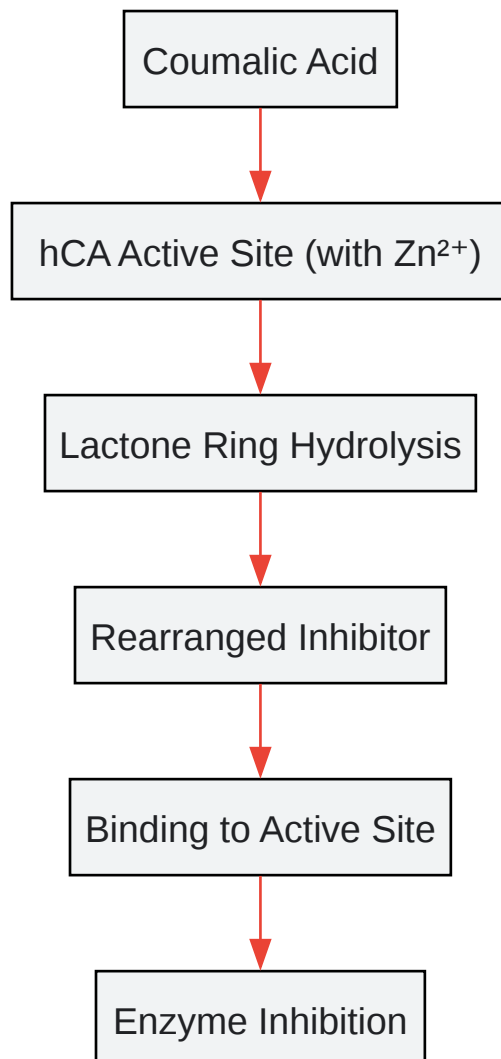
Coumalic acid acts as a potent and selective inhibitor of hCA IX and hCA XII. The inhibitory activity is attributed to the hydrolysis of the lactone ring within the enzyme's active site, leading to a rearranged structure that binds to the enzyme.

Quantitative Inhibition Data:

Carbonic Anhydrase Isoform	Inhibition Constant (K_i)
hCA IX	0.073 μM
hCA XII	0.083 μM

Proposed Mechanism of Carbonic Anhydrase Inhibition:

Mechanism of hCA Inhibition



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Caption: Proposed mechanism of **coumalic acid** as a carbonic anhydrase inhibitor.

Experimental Protocol: Stopped-Flow CO_2 Hydrase Assay for hCA Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO_2 .

Materials:

- Purified human carbonic anhydrase (e.g., hCA IX or XII)

- **Coumalic acid** (inhibitor)
- CO₂-saturated water
- Buffer solution (e.g., Tris-HCl, pH 7.5)
- pH indicator (e.g., phenol red)

Equipment:

- Stopped-flow spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a buffered solution of the hCA enzyme and a separate CO₂-saturated solution. Prepare stock solutions of **coumalic acid** in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer.
- **Assay Execution:** In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.
- **Data Acquisition:** Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. The initial rate of the reaction is determined from the slope of the absorbance change.
- **Data Analysis:** Calculate the percentage of inhibition by comparing the initial rates in the presence and absence of **coumalic acid**. Determine the K_i value by fitting the data to the appropriate inhibition model.

Antimicrobial Activity

While research on the antimicrobial properties of **coumalic acid** is ongoing, the related compound p-coumaric acid has been shown to exhibit antibacterial activity. The proposed mechanisms include disruption of the bacterial cell membrane and binding to bacterial DNA. Further studies are required to fully elucidate the antimicrobial potential and mechanism of action of **coumalic acid** itself.

Applications in Organic Synthesis

Coumalic acid is a valuable building block in organic synthesis, particularly in Diels-Alder reactions, where it can serve as a diene. This reactivity allows for the construction of complex cyclic and bicyclic structures that are scaffolds for various pharmaceutical agents.

Experimental Protocol: Diels-Alder Reaction with an Alkene

Materials:

- **Coumalic acid**
- Alkene (dienophile)
- High-boiling point solvent (e.g., xylene, toluene)
- Dehydrogenation catalyst (e.g., Pd/C) (optional, for aromatization)

Equipment:

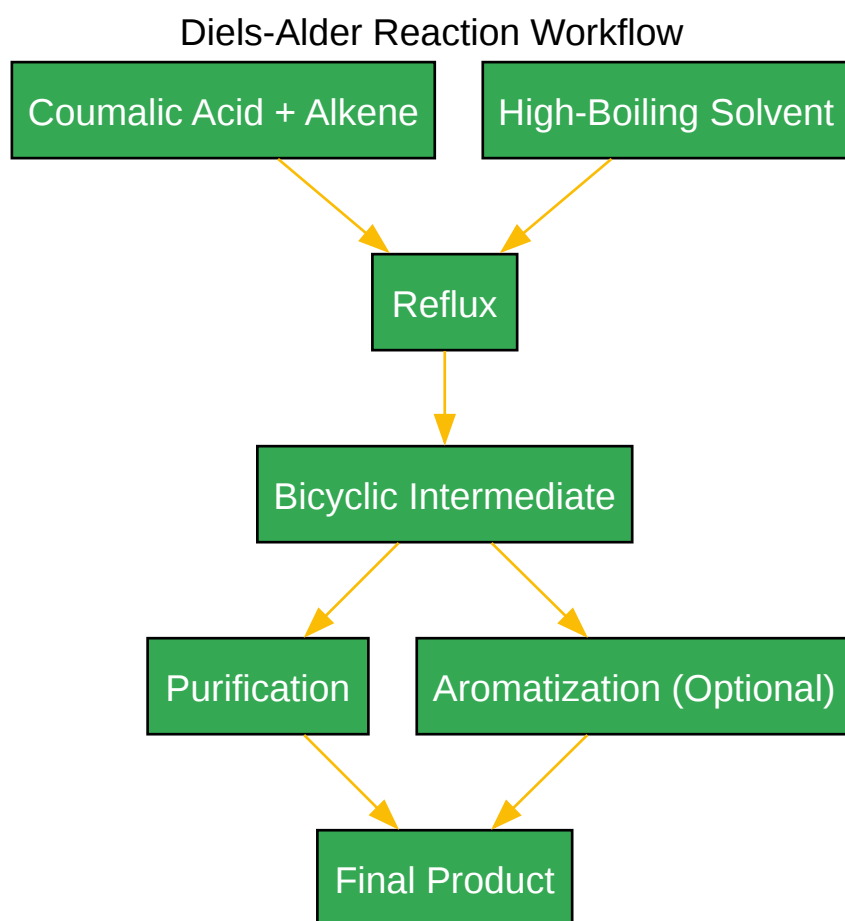
- Round-bottomed flask with a reflux condenser
- Heating mantle
- Magnetic stirrer
- Apparatus for filtration and purification (e.g., column chromatography)

Procedure:

- **Reaction Setup:** In a round-bottomed flask, dissolve **coumalic acid** and the alkene in the chosen solvent.
- **Reaction:** Heat the mixture to reflux with stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.
- **Purification:** Purify the resulting cycloadduct by recrystallization or column chromatography.
- **(Optional) Aromatization:** If the desired product is an aromatic compound, the cycloadduct can be heated with a dehydrogenation catalyst to induce aromatization through the loss of CO_2 and H_2 .

Diagram of the Diels-Alder Reaction Workflow:



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References

- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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